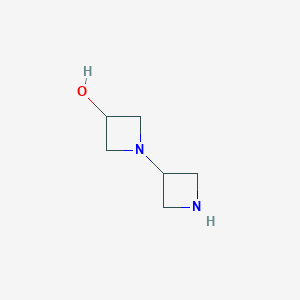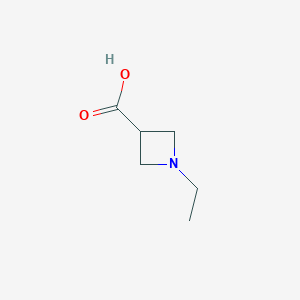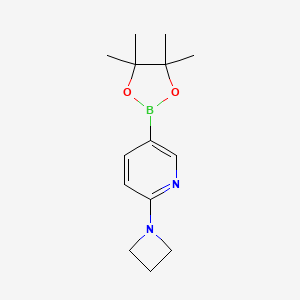
6-氨基-2-甲基-4H-3,1-苯并噁嗪-4-酮
描述
6-Amino-2-methyl-4H-3,1-benzoxazin-4-one is a versatile organic compound belonging to the benzoxazine family This compound is characterized by its unique molecular structure, which includes an amino group, a methyl group, and a benzoxazine ring
科学研究应用
Chemistry: In chemistry, 6-amino-2-methyl-4H-3,1-benzoxazin-4-one serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: The medicinal applications of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one include its use as a precursor for pharmaceuticals. Its derivatives have shown promise in treating various diseases, and ongoing research aims to develop new drugs based on this compound.
Industry: In the industrial sector, 6-amino-2-methyl-4H-3,1-benzoxazin-4-one is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in the manufacturing of high-performance materials.
作用机制
Target of Action
The primary targets of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are certain types of bacteria. It has been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli . These bacteria are known to cause various diseases in humans, including food poisoning and urinary tract infections.
Mode of Action
The compound interacts with its bacterial targets through hydrogen bonds and π–π interactions . Its heteroatoms can be engaged as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition.
Biochemical Pathways
It is known that the compound has extraordinary potency as an acyl-enzyme inhibitor of human leukocyte elastase and other therapeutically relevant serine proteases . This suggests that it may interfere with the protease-dependent processes in the bacteria, disrupting their growth and proliferation.
Result of Action
The result of the action of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one is the inhibition of bacterial growth. By interacting with its bacterial targets and disrupting their normal functioning, the compound prevents the bacteria from proliferating, thereby inhibiting their growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazine ring. The reaction conditions often require the use of a catalyst, such as p-toluenesulfonic acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions: 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one. These products can exhibit different chemical and biological properties, making them suitable for diverse applications.
相似化合物的比较
2-Methyl-4H-3,1-benzoxazin-4-one
6-Iodo-2,4-dihydro-1H-3,1-benzoxazin-2,4-dione
9,10-Difluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester
Uniqueness: 6-Amino-2-methyl-4H-3,1-benzoxazin-4-one stands out due to its amino group, which provides additional reactivity and potential for biological activity compared to its analogs. This feature makes it particularly useful in drug development and other applications requiring specific interactions with biological targets.
属性
IUPAC Name |
6-amino-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFHEZQFGUMKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)






![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
